4-(Aminomethyl)-6-bromopyridin-3-ol
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Overview
Description
4-(Aminomethyl)-6-bromopyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an aminomethyl group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-bromopyridin-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-(Aminomethyl)pyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-(Aminomethyl)pyridin-3-ol is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-bromopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-6-bromopyridin-3-one.
Reduction: Formation of 4-(Aminomethyl)pyridin-3-ol.
Substitution: Formation of 4-(Aminomethyl)-6-substituted pyridin-3-ol derivatives.
Scientific Research Applications
4-(Aminomethyl)-6-bromopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)pyridin-3-ol
- 4-(Aminomethyl)-6-chloropyridin-3-ol
- 4-(Aminomethyl)-6-fluoropyridin-3-ol
Uniqueness
4-(Aminomethyl)-6-bromopyridin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. The bromine atom’s larger size and polarizability can enhance interactions with biological targets, making it a valuable compound for medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-(aminomethyl)-6-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H,2,8H2 |
InChI Key |
MXJGHYGCCAKMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)CN |
Origin of Product |
United States |
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